H-D-Lys(Fmoc)-OH H-D-Lys(Fmoc)-OH
Brand Name: Vulcanchem
CAS No.: 212140-39-1
VCID: VC6309529
InChI: InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N
Molecular Formula: C21H24N2O4
Molecular Weight: 368.433

H-D-Lys(Fmoc)-OH

CAS No.: 212140-39-1

Cat. No.: VC6309529

Molecular Formula: C21H24N2O4

Molecular Weight: 368.433

* For research use only. Not for human or veterinary use.

H-D-Lys(Fmoc)-OH - 212140-39-1

CAS No. 212140-39-1
Molecular Formula C21H24N2O4
Molecular Weight 368.433
IUPAC Name (2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1
Standard InChI Key RAQBUPMYCNRBCQ-LJQANCHMSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N

Chemical Identity and Structural Characteristics

Molecular Architecture

H-D-Lys(Fmoc)-OH belongs to the class of Fmoc-protected amino acids, characterized by a chiral center at the α-carbon (R-configuration) and an Fmoc group on the ε-amino group of lysine (Figure 1). The Fmoc moiety (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_{2}) provides steric bulk and UV activity, facilitating monitoring during chromatography . The compound’s IUPAC name, (2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, reflects its branched alkyl chain and orthogonal protecting group strategy .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC21H24N2O4\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{4}
Molecular Weight368.4 g/mol
CAS Registry Number212140-39-1
Synonymous NamesN6-FMoc-D-lysine; D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid
Protection StabilityStable under basic Fmoc deprotection (piperidine)

Synthesis and Deprotection Strategies

Preparation of H-D-Lys(Fmoc)-OH

The synthesis involves selective ε-amino protection of D-lysine using Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions. The α-amino group remains free for subsequent coupling reactions in SPPS. A modified protocol from Fmoc-Lys(Mtt)-OH synthesis applies:

  • Lysine Protection: D-lysine reacts with Fmoc-Cl in a Na2CO3\text{Na}_2\text{CO}_3/dioxane system at 0–4°C for 4 hours, yielding Nε-Fmoc-D-lysine.

  • Purification: Crude product is isolated via precipitation and recrystallized from ethanol/water .

Side-Chain Deprotection

The Fmoc group on H-D-Lys(Fmoc)-OH is removed under mild acidic conditions (1% trifluoroacetic acid (TFA) in dichloromethane) , preserving acid-labile resin linkages (e.g., Wang resin) . This orthogonal deprotection enables sequential peptide elongation without disturbing tert-butyl or benzyl ester protections .

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

H-D-Lys(Fmoc)-OH is integral to synthesizing lysine-containing peptides. Its D-configuration avoids racemization during coupling, critical for bioactive peptides requiring chiral fidelity. For example, in insulin analog synthesis, Fmoc-Lys(Pac)-OH (a related derivative) enabled site-specific modifications at lysine residues , a strategy transferable to H-D-Lys(Fmoc)-OH for designing enantiomeric peptides.

Table 2: Fmoc-Lysine Derivatives and Their Applications

DerivativeProtecting GroupDeprotection ConditionsUse CaseSource
H-D-Lys(Fmoc)-OHFmoc20% piperidine/DMFGeneral SPPS
Fmoc-Lys(Boc)-OHBocTFA/CH2_2Cl2_2 (95:5)Side-chain protection
Fmoc-Lys(Mtt)-OHMtt1% TFA/CH2_2Cl2_2Acid-sensitive resin compatibility
Fmoc-Lys(Pac)-OHPacPenicillin G acylaseEnzymatic deprotection

H-D-Lys(Fmoc)-OH’s advantage lies in its compatibility with base-labile resins and minimal side reactions during iterative Fmoc removal. Unlike Boc-protected analogs requiring strong acids , its mild deprotection suits TFA-labile scaffolds .

Future Directions and Research Opportunities

Recent advances in enzymatic deprotection (e.g., Pac group removal by penicillin G acylase ) suggest potential for engineering H-D-Lys(Fmoc)-OH with biocatalytically cleavable groups. Additionally, its use in template-assembled synthetic proteins warrants exploration for nanotechnology applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator